2-Bromo-4,6-dimethylpyridine
Overview
Description
2-Bromo-4,6-dimethylpyridine is an organic compound with the molecular formula C7H8BrN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by a bromine atom and two methyl groups, respectively
Mechanism of Action
Target of Action
It’s known that brominated pyridines often participate in various organic reactions, acting as intermediates or reagents .
Mode of Action
The compound can participate in reactions such as Suzuki–Miyaura cross-coupling . In this process, the bromine atom in 2-Bromo-4,6-dimethylpyridine is replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction is a key step in the synthesis of many complex organic compounds .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling suggests it could influence the synthesis of various bioactive compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . The reaction is also sensitive to the pH and temperature of the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-4,6-dimethylpyridine are not well-studied. It is known that brominated pyridines can participate in various biochemical reactions. They can act as nucleophiles, attacking electrophilic carbon atoms in other molecules . This property could potentially allow this compound to interact with enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Cellular Effects
It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Brominated pyridines can participate in free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethylpyridine typically involves the bromination of 4,6-dimethylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Bipyridyl compounds or other complex organic molecules.
Reduction Reactions: 4,6-Dimethylpyridine.
Scientific Research Applications
2-Bromo-4,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to form stable compounds with biological activity.
Material Science: It is employed in the synthesis of ligands for metal complexes, which are used in catalysis and material science.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 2-Chloro-4,6-dimethylpyridine
- 2-Fluoro-4,6-dimethylpyridine
- 2-Iodo-4,6-dimethylpyridine
Comparison: 2-Bromo-4,6-dimethylpyridine is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine and fluorine, making it a versatile intermediate in organic synthesis. The methyl groups at positions 4 and 6 also influence the compound’s reactivity and steric properties, making it distinct from other halogenated pyridines.
Biological Activity
2-Bromo-4,6-dimethylpyridine (BDMP) is a brominated pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes, and its implications in drug metabolism and synthesis of bioactive compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_7H_8BrN
- Molecular Weight : 202.05 g/mol
- CAS Number : 4926-26-5
The presence of a bromine atom at the 2-position and methyl groups at the 4 and 6 positions contributes to its unique reactivity and biological profile.
Enzyme Inhibition
BDMP has been identified as a potent CYP1A2 inhibitor , which is significant due to the enzyme's role in the metabolism of various drugs. Inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered medications, potentially increasing their efficacy or toxicity. The inhibition mechanism involves competitive binding at the active site of the enzyme, affecting the metabolism of substrates such as caffeine and certain antidepressants.
Antimicrobial Properties
Preliminary studies suggest that BDMP may exhibit antimicrobial properties. While specific mechanisms remain under investigation, structural similarities with known antimicrobial agents indicate potential efficacy against various bacterial strains. However, comprehensive studies are required to validate these claims and elucidate the underlying mechanisms.
BDMP's biological activity can be attributed to several mechanisms:
- Enzyme Interaction : As a CYP1A2 inhibitor, BDMP competes with substrates for binding sites on the enzyme, altering metabolic pathways.
- Nucleophilic Substitution : The bromine atom in BDMP can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Suzuki-Miyaura Coupling : BDMP is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in medicinal chemistry.
Study on CYP1A2 Inhibition
A study published in Frontiers in Pharmacology investigated various compounds for their inhibitory effects on CYP1A2. BDMP was highlighted for its significant inhibitory action, suggesting its potential utility in modifying drug metabolism profiles. The study emphasized the importance of understanding such interactions to optimize therapeutic regimens involving CYP1A2 substrates .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, BDMP was tested against several bacterial strains. The results indicated moderate antimicrobial activity, although further research is needed to explore its efficacy compared to established antimicrobial agents. This study lays groundwork for future investigations into BDMP's potential as a therapeutic agent against bacterial infections.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-bromo-4,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTOCXBLUOPRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566364 | |
Record name | 2-Bromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-26-5 | |
Record name | 2-Bromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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